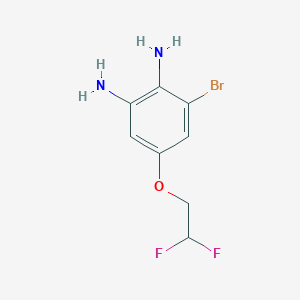
6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine: is a chemical compound with the molecular formula C8H9BrF2N2O and a molecular weight of 267.07 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a benzene ring, along with two amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by Clemmensen reduction . The process begins with the acylation of a benzene ring, followed by the introduction of the bromine and difluoroethoxy groups. The final step involves the reduction of the acyl group to an alkane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms (like bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for creating polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. It may function as a competitive inhibitor of enzymes such as cytochrome P450, which are involved in the metabolism of organic compounds . The compound’s effects are mediated through its binding to these enzymes, altering their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2,6-difluorobenzoic acid
- 2-Bromo-6-fluorobenzoic acid
Comparison: Compared to similar compounds, 6-Bromo-4-(2,2-difluoroethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and difluoroethoxy groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H9BrF2N2O |
|---|---|
Molekulargewicht |
267.07 g/mol |
IUPAC-Name |
3-bromo-5-(2,2-difluoroethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9BrF2N2O/c9-5-1-4(14-3-7(10)11)2-6(12)8(5)13/h1-2,7H,3,12-13H2 |
InChI-Schlüssel |
PISOWUTWGMXFIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)N)Br)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
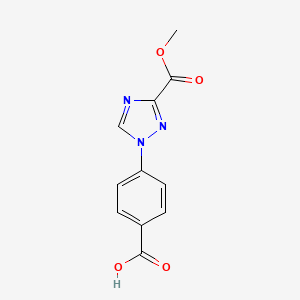

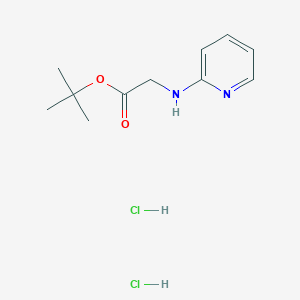
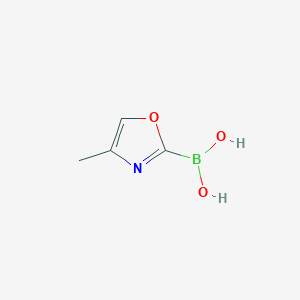
![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
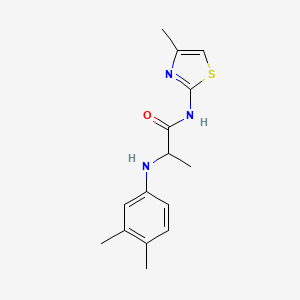
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)
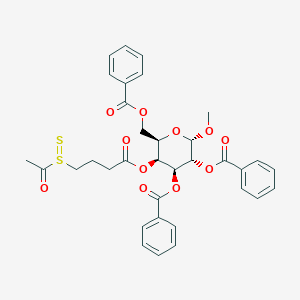
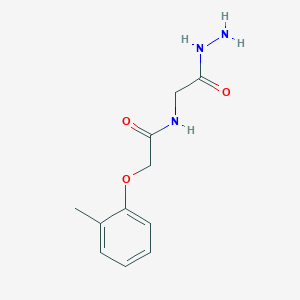
![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)
